Ombuoside
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Overview
Description
It is one of the bioactive components found in Gynostemma pentaphyllum, a herbaceous vine widely used in traditional medicine across Asian countries such as China, Korea, and Japan . Ombuoside has been reported to exhibit various biological activities, including antimicrobial, antioxidant, and neuroprotective effects .
Preparation Methods
Ombuoside can be extracted from Gynostemma pentaphyllum using several methods. One efficient method involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC). This method optimizes extraction conditions such as microwave power, irradiation time, solid-to-liquid ratio, and extraction times . Another method involves reflux extraction, where the compound is extracted using solvents like ethanol . Industrial production methods may involve large-scale extraction and purification processes to obtain this compound with high purity.
Chemical Reactions Analysis
Ombuoside undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid for hydrolysis, which breaks the glycosidic bond to release aglycones like quercetin . The major products formed from these reactions include quercetin, ombuin, and kaempferide . These reactions are typically carried out under controlled conditions to ensure the desired transformation of the compound.
Scientific Research Applications
Ombuoside has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties, which involve scavenging free radicals and reactive oxygen species . In biology and medicine, this compound has shown potential in regulating dopamine biosynthesis, making it a candidate for research in neurodegenerative diseases such as Parkinson’s disease . Additionally, its antimicrobial activity against various bacterial strains and yeast makes it valuable in the development of new antimicrobial agents . In the industry, this compound’s antioxidant properties can be utilized in the formulation of health supplements and functional foods.
Mechanism of Action
The mechanism of action of ombuoside involves its interaction with molecular targets and pathways. In the context of dopamine biosynthesis, this compound increases intracellular dopamine levels by modulating the phosphorylation of tyrosine hydroxylase and cyclic AMP-response element binding protein . This regulation occurs through the cyclic AMP-dependent protein kinase A pathway, which is crucial for the synthesis of dopamine from L-tyrosine . This compound’s antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Ombuoside is structurally similar to other flavonoids such as quercetin, ombuin, and kaempferide. These compounds share similar biological activities, including antioxidant and antimicrobial properties . this compound is unique in its specific glycosidic structure, which may contribute to its distinct bioactivity profile. Quercetin, for example, is one of the most abundant flavonoids and serves as a fingerprint compound in Gynostemma pentaphyllum . This compound’s unique structure and bioactivity make it a valuable compound for further research and application.
Properties
Molecular Formula |
C29H34O16 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI Key |
VVSFMIXQNYRGMG-BDAFLREQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
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